1,1-Diphenylpropane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

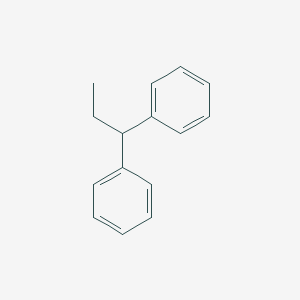

Structure

3D Structure

特性

IUPAC Name |

1-phenylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMJVBOGDBMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865187 | |

| Record name | 1,1-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-03-6, 25167-94-6 | |

| Record name | 1,1-Diphenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 1,1-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is an aromatic hydrocarbon of interest in various fields of chemical research and development. Its molecular framework, featuring a propane (B168953) chain with two phenyl substituents on the same carbon atom, provides a unique structural motif. This document serves as a comprehensive technical guide to the chemical properties, structure, and synthesis of this compound, presenting key data and methodologies for professionals in research and drug development.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 1-phenylpropylbenzene[1] |

| Synonyms | (1-Phenylpropyl)benzene, Propane, 1,1-diphenyl- |

| CAS Number | 1530-03-6[1] |

| Molecular Formula | C₁₅H₁₆[1] |

| SMILES | CCC(c1ccccc1)c2ccccc2 |

| InChI Key | BUZMJVBOGDBMGI-UHFFFAOYSA-N[1] |

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 196.29 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 278.85 °C |

| Melting Point | 13.7 °C |

| Density | 0.995 g/cm³ |

| Refractive Index | 1.5640 |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Below is a summary of expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons of the two phenyl groups will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton (-CH) of the propane chain, being adjacent to two phenyl groups, would be expected to appear as a triplet downfield. The methylene (B1212753) protons (-CH₂) would likely be a multiplet, and the terminal methyl protons (-CH₃) would appear as a triplet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show signals for the aromatic carbons, with the ipso-carbons (the carbons attached to the propane chain) appearing at a different chemical shift from the other aromatic carbons. The three distinct carbons of the propane chain (methine, methylene, and methyl) would also give rise to separate signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic chain (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Synthesis Methodology: Friedel-Crafts Alkylation

A primary method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene (B151609) with a suitable propyl-containing electrophile. A plausible route involves the reaction of benzene with 1-phenyl-1-propanol (B1198777) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Experimental Protocol

The following is a generalized procedure for a Friedel-Crafts alkylation reaction that could be adapted for the synthesis of this compound.

-

Reaction Setup: A solution of 1-phenyl-1-propanol in an excess of dry benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The apparatus should be protected from atmospheric moisture.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at room temperature or with cooling, as the reaction can be exothermic.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period to allow for the completion of the alkylation.

-

Work-up: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

The workflow for this synthesis can be visualized as follows:

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a summary of the key chemical properties and structural information for this compound. The data presented, including identifiers, physicochemical properties, and an overview of its synthesis, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided synthesis workflow offers a general framework for its preparation via Friedel-Crafts alkylation. Researchers should consult detailed experimental literature for specific reaction conditions and safety protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is an organic compound within the diarylalkane class, featuring a propane (B168953) backbone with two phenyl groups attached to the first carbon atom.[1] Its chemical structure, consisting of a flexible propane chain and bulky, rigid phenyl groups, imparts specific physical and chemical characteristics. This compound serves as a valuable building block in organic synthesis and as a reference compound in various chemical analyses.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental methodologies and logical workflow diagrams.

Core Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values can occur due to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆ | [2][3] |

| Molecular Weight | 196.29 g/mol | [2][3] |

| Appearance | Colorless, viscous liquid | [1] |

| Boiling Point | 278.85 - 279 °C | [3] |

| Melting Point | 13.7 - 14 °C | [3] |

| Density | 0.990 - 0.995 g/cm³ | [3] |

| Refractive Index | 1.5640 - 1.569 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and dichloromethane. | [1] |

| CAS Number | 1530-03-6 | [2][3] |

Synthesis Workflow

A common method for the synthesis of this compound is the Friedel-Crafts alkylation.[4][5] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring. In a typical procedure, benzene (B151609) is reacted with an alkylating agent such as 1,1-dichloropropane (B1633073) in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocols for Property Determination

The determination of physicochemical properties for a compound like this compound follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Analysis

The general process for characterizing a liquid organic compound is outlined in the following workflow.

Boiling Point Determination (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2]

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or silicone oil

Procedure:

-

A small amount of this compound is placed into the fusion tube.[6]

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[2]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or a suitable heating block.[2]

-

The apparatus is heated slowly and uniformly.[2]

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Melting Point Determination

For substances that are solid at or near room temperature, or to determine the freezing point of a liquid, a melting point apparatus is used. Given that this compound has a melting point around 14°C, this procedure would require initial cooling of the sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes

-

Sample of this compound (pre-solidified)

Procedure:

-

A small amount of solidified this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 1-2 cm.

-

The capillary tube is placed into the heating block of the melting point apparatus.[5]

-

The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Electronic balance (accurate to at least 0.001 g)

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an electronic balance.

-

A known volume of this compound is carefully added to the pycnometer or graduated cylinder. For the highest accuracy, a pycnometer is used as its volume is precisely known. If using a graduated cylinder, the volume is read from the bottom of the meniscus.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The measurement should be performed at a recorded, constant temperature, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is also used to assess purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned and dried thoroughly.

-

A few drops of this compound are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the refractometer to maintain a stable temperature (commonly 20°C or 25°C).

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index value is read from the instrument's scale.

-

The prisms are cleaned immediately after the measurement.

References

- 1. This compound | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1530-03-6 [m.chemicalbook.com]

- 3. Friedel-Crafts Alkylation [organic-chemistry.org]

- 4. beyondbenign.org [beyondbenign.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. bcc.bas.bg [bcc.bas.bg]

Synthesis and Characterization of 1,1-Diphenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,1-diphenylpropane, a valuable organic compound with applications in various research and development sectors. This document outlines a reliable synthetic pathway, detailed experimental protocols, and comprehensive characterization data to support its identification and quality assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with a Grignard reaction to form a tertiary alcohol intermediate, which is subsequently reduced to the final product. This method circumvents the potential for carbocation rearrangement that could occur in a direct Friedel-Crafts alkylation.

Synthetic Pathway

The overall synthetic scheme is as follows:

Step 1: Grignard Reaction

Propylmagnesium bromide, a Grignard reagent, is reacted with benzophenone (B1666685) in an anhydrous ether solvent. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 1,1-diphenyl-1-propanol (B3053186).

Step 2: Reduction of 1,1-Diphenyl-1-propanol

The tertiary alcohol, 1,1-diphenyl-1-propanol, is then reduced to this compound. A common and effective method for this transformation is catalytic hydrogenation, where the hydroxyl group is removed and replaced with a hydrogen atom in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocols

1.2.1. Synthesis of 1,1-Diphenyl-1-propanol (Grignard Reaction)

This protocol is adapted from established procedures for Grignard reactions with benzophenone.[1][2][3][4][5]

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzophenone

-

Iodine crystal (as initiator)

-

10% Sulfuric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

All glassware must be rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Prepare a solution of benzophenone in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent. A color change to deep red is often observed.[6]

-

After the addition of the benzophenone solution is complete, reflux the mixture for 30 minutes.

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 10% sulfuric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,1-diphenyl-1-propanol.

-

The crude product can be purified by recrystallization or column chromatography.

-

1.2.2. Synthesis of this compound (Reduction of 1,1-Diphenyl-1-propanol)

This is a general procedure for the catalytic hydrogenation of a benzylic alcohol.[6][7][8][9][10]

-

Materials:

-

1,1-Diphenyl-1-propanol

-

Ethanol (B145695) or Ethyl Acetate (B1210297) (as solvent)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 1,1-diphenyl-1-propanol in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm, but consult specific literature for optimal pressure).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.

-

The product can be further purified by distillation under reduced pressure or column chromatography.

-

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1530-03-6 | [11][12][13] |

| Molecular Formula | C₁₅H₁₆ | [11][13][14] |

| Molecular Weight | 196.29 g/mol | [11][13] |

| Appearance | Colorless, viscous liquid | [14] |

| Boiling Point | 279 °C | [12] |

| Melting Point | 14 °C | [12] |

| Refractive Index | 1.564 | [14] |

| Purity (GC) | ≥98.5% | [14] |

Spectroscopic Data

2.2.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are available in spectral databases.[13]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be observed at m/z = 196.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. For this compound, the spectrum will show characteristic C-H stretching and bending frequencies for the aromatic rings and the aliphatic propane (B168953) chain. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the successful reduction of the alcohol intermediate.[13]

2.2.4. ¹H NMR Spectroscopy

-

A complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the ten protons of the two phenyl groups.

-

A triplet for the methine proton (CH) of the propane chain, coupled to the adjacent methylene (B1212753) group.

-

A multiplet for the methylene protons (CH₂) of the propane chain, coupled to both the methine and methyl groups.

-

A triplet for the terminal methyl protons (CH₃) of the propane chain, coupled to the adjacent methylene group.

Workflow and Pathway Diagrams

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

References

- 1. cerritos.edu [cerritos.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [stenutz.eu]

- 13. This compound | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 1,1-Diphenylpropane (CAS: 1530-03-6) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-diphenylpropane, a diarylalkane with potential applications in organic synthesis, materials science, and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and synthesis methodologies. A significant focus is placed on the utilization of the this compound scaffold in drug discovery, particularly concerning the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are provided to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a propane (B168953) backbone with two phenyl groups attached to the first carbon atom.[1]

| Property | Value | Source(s) |

| CAS Number | 1530-03-6 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₆ | [2][3][5] |

| Molecular Weight | 196.29 g/mol | [2][5] |

| IUPAC Name | 1-phenylpropylbenzene | [2] |

| Synonyms | 1,1'-Propane-1,1-diyldibenzene, 1,1'-Propylidenebis[benzene], Benzene, 1,1'-propylidenebis- | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [3][5] |

| Boiling Point | 299 °C (572 K) | [2] |

| Melting Point | -21 °C to 6 °C (252 K to 279 K) | [2] |

| Density | 0.9873 g/cm³ at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [2][3] |

| InChI | InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | [3] |

| SMILES | CCC(C1=CC=CC=C1)C2=CC=CC=C2 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons. The aromatic protons will appear in the range of δ 7.0-7.5 ppm. The methine proton (CH) will be a triplet, the methylene protons (CH₂) a multiplet, and the methyl protons (CH₃) a triplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the quaternary carbon, the methine carbon, the methylene carbon, and the methyl carbon.

Mass Spectrometry

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will be characterized by the loss of alkyl fragments and the formation of stable carbocations. The base peak is expected at m/z 167, corresponding to the loss of an ethyl group ([M-29]⁺), forming the stable diphenylmethyl cation.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

This compound can be synthesized through various methods, with the Grignard reaction being a common and effective approach. This involves the reaction of propiophenone (B1677668) with phenylmagnesium bromide to form the intermediate 1,1-diphenylpropan-1-ol, followed by its reduction.

Experimental Protocol: Synthesis of 1,1-Diphenylpropan-1-ol

This protocol is adapted from procedures for similar Grignard reactions.[6]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propiophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

-

Once the Grignard reagent has formed (the solution turns cloudy and grayish), cool the flask in an ice bath.

-

Add a solution of propiophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1,1-diphenylpropan-1-ol. The product can be purified by column chromatography or distillation.

Experimental Protocol: Reduction of 1,1-Diphenylpropan-1-ol to this compound

Materials:

-

1,1-Diphenylpropan-1-ol

-

Red phosphorus

-

Hydriodic acid (57%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 1,1-diphenylpropan-1-ol, red phosphorus, and hydriodic acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

-

Neutralize the excess acid with a sodium bisulfite solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.

Applications in Drug Development: A Scaffold for PPAR Agonists

While this compound itself has not been extensively studied for its biological activity, its structural motif is a key component in a class of molecules that act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[7] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

The PPAR Signaling Pathway

PPARs exist as three isotypes: PPARα, PPARγ, and PPARβ/δ. They form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. Ligand binding induces a conformational change in the PPAR-RXR heterodimer, leading to the recruitment of coactivator proteins and subsequent activation of gene transcription.

Experimental Protocol: PPARγ Transactivation Assay

This protocol describes a cell-based reporter gene assay to screen for PPARγ agonist activity of this compound derivatives.

Materials:

-

COS-7 cells (or other suitable cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum

-

Expression vector for a GAL4-PPARγ-LBD fusion protein

-

Reporter vector containing a GAL4 upstream activation sequence driving a luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds (this compound derivatives)

-

Rosiglitazone (positive control)

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Seed COS-7 cells in 96-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (rosiglitazone) and a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the compounds, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the fold activation relative to the vehicle control.

-

Determine the EC₅₀ value for active compounds by plotting the dose-response curve.

-

Logical Workflow for Drug Discovery

The this compound core serves as a starting point for the synthesis of a library of derivatives that can be screened for biological activity.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical scaffold with significant potential in the field of drug discovery, particularly for the development of PPAR agonists. This guide provides essential technical information, including physicochemical properties, spectroscopic data, detailed synthesis protocols, and a framework for biological evaluation. The provided experimental procedures and logical workflows are intended to serve as a valuable resource for researchers and scientists in academic and industrial settings, facilitating the exploration of this compound and its derivatives for therapeutic applications.

References

- 1. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

- 2. This compound | 1530-03-6 | Benchchem [benchchem.com]

- 3. 1,1-diphenylpropan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,1-diphenyl-1-propanol Using Phenylmagnesium Bromide as a Grignard Reagent - Chemistry (CHEM220) - Stuvia ES [stuvia.com]

- 7. researchgate.net [researchgate.net]

Molecular weight and formula of 1,1-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 1,1-Diphenylpropane, a hydrocarbon of interest in various research and development applications. The information is presented to be a readily accessible resource for laboratory and development settings.

Physicochemical Data

The core identifying characteristics of this compound are summarized in the table below. This data is essential for analytical method development, reaction stoichiometry, and material characterization.

| Parameter | Value | Source |

| Chemical Formula | C₁₅H₁₆ | [1][2][3] |

| Molecular Weight | 196.29 g/mol | [3] |

| Monoisotopic Mass | 196.125200510 Da | [3] |

| IUPAC Name | 1-phenylpropylbenzene | [3][] |

| CAS Registry Number | 1530-03-6 | [3][] |

| Physical Form | Viscous liquid | [1] |

| Appearance | Colorless | [1] |

| Density | 0.968 g/cm³ | [] |

| Refractive Index | 1.564 | [1] |

Structural Information

The structural representation of this compound is fundamental to understanding its chemical reactivity and interactions.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of this compound are highly dependent on the research context, a general analytical workflow for its identification and characterization is outlined below. This workflow is standard practice in organic chemistry and analytical laboratories.

Predicted Data

Computational predictions provide valuable insights into the behavior of molecules. The following table includes predicted data for this compound.

| Parameter | Predicted Value | Adduct Type |

| Collision Cross Section (CCS) | 144.4 Ų | [M+H]⁺ |

| 150.4 Ų | [M+Na]⁺ | |

| 150.6 Ų | [M-H]⁻ | |

| 163.3 Ų | [M+NH₄]⁺ | |

| 146.7 Ų | [M+K]⁺ | |

| 137.2 Ų | [M+H-H₂O]⁺ | |

| XlogP | 4.1 | N/A |

This data is computationally predicted and should be used as a reference. Experimental validation is recommended.[2]

References

Spectroscopic Profile of 1,1-Diphenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the organic compound 1,1-Diphenylpropane (CAS No: 1530-03-6). The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the accessible data in a structured format and outlining detailed experimental protocols for the acquisition of such spectra. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the identification, characterization, and analysis of small organic molecules.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information regarding its molecular weight and fragmentation pattern. The major ions observed are presented below.

| Mass-to-Charge Ratio (m/z) | Putative Assignment |

| 196 | Molecular Ion [M]⁺ |

| 167 | [M - C₂H₅]⁺ |

| 165 | [M - C₂H₅ - H₂]⁺ |

| 152 | [M - C₃H₈]⁺ |

Note: The relative intensities of these peaks can vary depending on the ionization method and instrument conditions.

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, IR, and MS spectra for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.

-

Data Acquisition:

-

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is then integrated to determine the relative number of protons for each signal, and the chemical shifts are referenced to TMS.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample, typically 20-50 mg of this compound, is dissolved in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is used.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

-

Typical acquisition parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the instrument's sample compartment.

-

The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on available data and outlines standard methodologies for acquiring comprehensive spectral information. For definitive structural elucidation, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.

An In-depth Technical Guide on the Solubility and Stability of 1,1-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is an organic compound belonging to the class of aromatic hydrocarbons. Its structure, featuring a propane (B168953) chain with two phenyl groups attached to the first carbon atom, imparts specific physicochemical properties that are of interest in various fields, including organic synthesis and material science. A thorough understanding of its solubility and stability is paramount for its effective application and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, details experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties provide a baseline for understanding its behavior in various solvents and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ | [1][2] |

| Molecular Weight | 196.29 g/mol | [3][4] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Melting Point | 13.7 °C | [5] |

| Boiling Point | 278.85 °C | [5] |

| Density | 0.995 g/cm³ | [5] |

| Refractive Index | 1.5640 | [5] |

| CAS Number | 1530-03-6 | [1][2] |

Section 1: Solubility of this compound

The solubility of a compound is a critical parameter that governs its utility in various applications, including its suitability as a reactant, a solvent, or a component in a formulation.

Qualitative Solubility Profile

This compound is characterized by its nonpolar nature due to the presence of two phenyl rings and a propane backbone. Consequently, it exhibits the following general solubility characteristics:

-

Organic Solvents: Miscible with most common organic solvents.[1][2][3] This includes, but is not limited to, alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), ketones (e.g., acetone), aromatic hydrocarbons (e.g., toluene), and halogenated solvents (e.g., chloroform).

Quantitative Solubility Data

Currently, there is a notable absence of publicly available quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common organic solvents at various temperatures. To address this gap, a standardized experimental protocol for determining its solubility is essential.

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, diethyl ether, toluene, hexane, chloroform, dimethyl sulfoxide) of analytical grade

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Tightly cap the vials and place them on an orbital shaker.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C, 37 °C, 50 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute an accurately weighed portion of the filtered solution with the respective solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated HPLC-UV or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in the solvent at the tested temperature, expressed in units such as g/100 mL or mol/L.

-

Section 2: Stability of this compound

The stability of a compound under various conditions is a critical factor in its handling, storage, and application. This section explores the thermal, photochemical, hydrolytic, and oxidative stability of this compound.

Thermal Stability

Theoretical Decomposition Pathways: At high temperatures, the thermal decomposition of this compound is expected to proceed through the homolytic cleavage of C-C bonds in the propane chain. The benzylic C-C bond is typically the weakest and most susceptible to cleavage, which could lead to the formation of various radical intermediates. Further fragmentation and rearrangement reactions would likely follow, ultimately leading to the formation of smaller hydrocarbons and, at very high temperatures, decomposition of the aromatic rings.

Experimental Protocol for Thermal Analysis:

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Procedure: A small sample of this compound is heated in a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored. The resulting TGA curve provides information on the temperatures at which degradation occurs.

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Procedure: A small sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks on the DSC thermogram indicate thermal events.

-

Photochemical Stability

The susceptibility of a compound to degradation by light is an important consideration, particularly for applications where it may be exposed to sunlight.

Theoretical Considerations: Simple aromatic hydrocarbons like this compound do not possess chromophores that absorb strongly in the near-UV and visible regions of the electromagnetic spectrum. Therefore, direct photolysis is expected to be a minor degradation pathway. However, indirect photodegradation can occur in the presence of photosensitizers (e.g., humic substances in natural waters) that absorb light and generate reactive species, such as hydroxyl radicals, which can then react with and degrade this compound.

Experimental Protocol for Photostability Assessment:

-

Objective: To evaluate the degradation of this compound upon exposure to a light source simulating sunlight.

-

Procedure:

-

Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

-

Place the solution in a quartz cuvette or a photoreactor.

-

Irradiate the sample with a light source of known spectral output and intensity (e.g., a xenon arc lamp with filters to simulate solar radiation).

-

Maintain a constant temperature throughout the experiment.

-

At various time intervals, withdraw aliquots of the solution and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV or GC).

-

A dark control (a sample kept under the same conditions but shielded from light) should be run in parallel to account for any non-photochemical degradation.

-

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water.

Theoretical Considerations: this compound is a hydrocarbon and lacks functional groups that are susceptible to hydrolysis, such as esters, amides, or halides. Therefore, it is expected to be hydrolytically stable under neutral, acidic, and basic conditions commonly found in environmental and physiological systems.

Experimental Protocol for Hydrolytic Stability Testing:

-

Objective: To determine the rate of hydrolysis of this compound at different pH values.

-

Procedure:

-

Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

-

Add a known amount of this compound to each buffered solution (a co-solvent may be necessary to achieve sufficient concentration).

-

Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate potential degradation).

-

At selected time intervals, take samples and analyze the concentration of this compound.

-

The rate of hydrolysis can be determined by monitoring the decrease in the concentration of the parent compound over time.

-

Oxidative Stability

The susceptibility of this compound to oxidation is an important factor in its chemical compatibility and long-term stability.

Theoretical Degradation Pathway: The benzylic carbon atom in this compound is activated towards oxidation due to the stabilization of radical intermediates by the adjacent phenyl groups. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are expected to oxidize the benzylic position. Based on the oxidation of the related compound 1,3-diphenylpropane, the reaction of this compound with a strong oxidizing agent like alkaline potassium permanganate is likely to proceed via oxidation of the benzylic carbon, which could ultimately lead to the cleavage of the propane chain and the formation of benzoic acid.[6][7]

Experimental Protocol for Oxidative Stability Assessment:

-

Objective: To investigate the reactivity of this compound with common oxidizing agents and to identify the major degradation products.

-

Procedure:

-

Dissolve this compound in a suitable solvent that is inert to the oxidizing agent.

-

Add a solution of the oxidizing agent (e.g., potassium permanganate in an alkaline solution or chromic acid in an acidic solution) to the reaction mixture.[8]

-

Stir the reaction at a controlled temperature.

-

Monitor the progress of the reaction by taking samples at different time points and analyzing for the disappearance of the starting material and the appearance of products using techniques like GC-MS or LC-MS to identify the degradation products.

-

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided a framework for its experimental determination. While it is known to be a water-insoluble, organic-solvent-miscible compound with general stability, there is a clear need for quantitative data to fully characterize its physicochemical profile. The detailed experimental protocols and theoretical discussions presented herein are intended to guide researchers in generating this critical data, thereby enabling a more comprehensive understanding and broader application of this compound in scientific and industrial research. The provided workflows and potential degradation pathways offer a starting point for systematic investigation into the properties of this compound.

References

- 1. This compound | 1530-03-6 | Benchchem [benchchem.com]

- 2. CAS 1530-03-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 1530-03-6 [smolecule.com]

- 4. This compound | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1530-03-6 [m.chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Research Applications of 1,1-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-diphenylpropane, a diarylalkane with a unique structural motif. While the parent compound primarily serves as a foundational building block and a reference standard, its derivatives have garnered significant attention in various research fields, particularly in medicinal chemistry and materials science. This document details the synthesis of the this compound core, its physicochemical properties, and explores the burgeoning research applications of its derivatives, supported by experimental data and methodological insights.

Core Compound: this compound

This compound, with the chemical formula C₁₅H₁₆, is an organic compound characterized by a propane (B168953) backbone with two phenyl groups attached to the first carbon atom.[1] It typically presents as a colorless to pale yellow viscous liquid or crystalline solid.[1][2] Its non-polar nature dictates its low solubility in water but good solubility in common organic solvents like ethanol (B145695) and dichloromethane.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its use as a chemical standard and in the design of synthetic pathways.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ | [4] |

| Molecular Weight | 196.29 g/mol | [4] |

| CAS Number | 1530-03-6 | [4] |

| Appearance | Colorless to pale yellow viscous liquid or crystalline solid | [1][3] |

| Boiling Point | 278.85°C | [5] |

| Melting Point | 13.7°C | [5] |

| Density | 0.995 g/cm³ | [5] |

| Refractive Index | 1.5640 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][3] |

Spectroscopic analysis is essential for the identification and characterization of this compound. The following table outlines key spectroscopic data.

| Spectroscopy | Data | Reference |

| ¹H NMR | Complex multiplets are expected for the phenyl, methylene, and methyl protons. | [6] |

| ¹³C NMR | Characteristic peaks for aromatic and aliphatic carbons. | [2][4] |

| Infrared (IR) | Absorption bands corresponding to C-H stretching of aromatic and aliphatic groups, and C=C stretching of the phenyl rings. | [6] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [4] |

Synthesis of the this compound Core

The this compound scaffold can be synthesized through various methods, with the Friedel-Crafts alkylation being a prominent route. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring.[7]

A common method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) with a suitable propylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

Materials:

-

Benzene

-

1-Chloro-1-phenylpropane or 1-phenyl-1-propanol

-

Anhydrous aluminum chloride (AlCl₃) or a strong protic acid (e.g., H₂SO₄) if using an alcohol

-

Anhydrous diethyl ether or other suitable solvent

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a solution of the alkylating agent (e.g., 1-chloro-1-phenylpropane) in an excess of dry benzene is prepared.

-

The reaction mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

A visual representation of this synthetic workflow is provided below.

Caption: A workflow diagram illustrating the synthesis of this compound.

Research Applications of this compound Derivatives

The rigid, three-dimensional structure of the this compound unit makes it a valuable scaffold in the design and synthesis of novel molecules with specific biological activities and material properties.[1]

Medicinal Chemistry

The diphenylpropane framework is a key feature in the development of various pharmaceutical agents. By modifying the phenyl groups and the propane backbone, researchers can fine-tune the interactions of these derivatives with biological targets.[1]

Derivatives of 1,3-diphenylpropane (B92013) have shown significant potential as cytotoxic agents. For example, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have demonstrated high cytotoxic activity against human ER-positive breast cancer cell lines (MCF-7), in some cases exceeding the efficacy of the reference drug Tamoxifen.[10][11]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][12]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

The following table summarizes the cytotoxic activity of selected 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives against the MCF-7 cell line.

| Compound | IC₅₀ (µM) on MCF-7 cells | Reference |

| 4a | 0.8 ± 0.07 | [10] |

| 4h | 0.9 ± 0.09 | [10] |

| Tamoxifen (Reference) | > 1 | [10] |

The proposed mechanism for some of these cytotoxic agents involves their interaction with critical cellular pathways, leading to apoptosis.

Caption: A simplified diagram of the proposed cytotoxic action of diphenylpropane derivatives.

The diphenylpropane scaffold is also being explored for the development of neuroprotective agents for neurodegenerative diseases. Research has shown that certain diphenylpropane derivatives can offer neuroprotection through various mechanisms, including antioxidant activity and modulation of inflammatory pathways.[13][14][15] For instance, diphenyl diselenide, a related organoselenium compound, has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting microglia-mediated neuroinflammation.[13] This is achieved through the inactivation of microglia by inhibiting the IκB/NF-κB pathway and NLRP3 inflammasome activation.[13]

The neuroprotective potential of these compounds is often assessed using in vitro models of neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents like oligomycin (B223565) A and rotenone (B1679576) to mimic mitochondrial dysfunction observed in neurodegenerative diseases.[16]

-

Compound Treatment: The cells are treated with the test compounds at various concentrations before or after the induction of toxicity.

-

Viability Assessment: Cell viability is measured using assays such as the XTT assay to determine the protective effect of the compounds.[16]

The following diagram illustrates the signaling pathway involved in the neuroprotective effects of certain diphenyl-containing compounds.

Caption: A diagram showing the inhibition of neuroinflammatory pathways by diphenyl-containing compounds.

Materials Science

The structural characteristics of this compound also lend themselves to applications in materials science.

The this compound motif can be incorporated into polymers to impart specific physical and chemical properties.[1] For example, it can serve as a monomer in the creation of polyolefins.[1] Furthermore, derivatives of 1,1-diphenylethylene, which shares a similar structural core, are extensively used in anionic polymerization to create polymers with controlled architectures, such as star-branched polymers.[17][18]

Diaryl alkanes, including compounds structurally related to this compound, are utilized as synthetic heat transfer fluids due to their thermal stability at high temperatures.[19] For instance, 1,1-diphenylethane (B1196317) is used in heat transfer fluids that can operate at bulk temperatures up to 330°C.[20] While specific data for this compound is limited, its structural similarity suggests potential in this area.

The following table presents typical properties of a high-flash point heat transfer fluid, illustrating the performance characteristics that could be expected from fluids based on diaryl alkane structures.

| Property | Value |

| Maximum Bulk Temperature | 644°F (340°C) |

| Flash Point | 531°F (277°C) |

| Fire Point | 583°F (306°C) |

| Autoignition Point | 740°F (393°C) |

| Data for a representative high-flash heat transfer fluid.[21] |

Conclusion

This compound serves as a valuable and versatile chemical entity. While its direct applications are primarily as a synthetic intermediate and a reference compound, its structural framework is of significant interest in the development of advanced materials and novel therapeutic agents. The ongoing research into the biological activities of diphenylpropane derivatives, particularly in the fields of oncology and neurodegenerative diseases, highlights the potential of this chemical scaffold in drug discovery. Further exploration of its use in polymer chemistry and as a high-performance fluid could also unveil new and valuable applications. This guide provides a foundational understanding for researchers looking to leverage the unique properties of the this compound core in their scientific endeavors.

References

- 1. This compound | 1530-03-6 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Cytostatic and cytotoxic action of Z-1, 1-dichloro-2,3-diphenylcyclopropane in three human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1530-03-6 [m.chemicalbook.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Diphenyl diselenide protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. You are being redirected... [schultzchem.com]

- 20. Buy Heat Transfer Fluid Online - NCTI [nctius.com]

- 21. Caldera 1: High-Flash Heat Transfer Fluid | Caldera Thermal Fluids [calderafluids.com]

The Versatile Cornerstone: 1,1-Diphenylpropane in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,1-Diphenylpropane, a seemingly simple aromatic hydrocarbon, has emerged as a versatile and valuable scaffold. Its unique structural motif, featuring a propane (B168953) chain geminally substituted with two phenyl groups, provides a rigid yet adaptable framework for the synthesis of a diverse array of organic molecules, ranging from novel materials to potent therapeutic agents. This technical guide delves into the core aspects of this compound as a synthetic building block, offering a comprehensive overview of its synthesis, characteristic reactivity, and applications, with a particular focus on its role in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| CAS Number | 1530-03-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 299 °C (572 K) |

| Melting Point | -21 °C to 6 °C (252 K to 279 K) |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 2: Spectroscopic Data of this compound [1]

| Spectroscopy | Data |

| ¹H NMR | No specific data found in search results. |

| ¹³C NMR | No specific data found in search results. |

| IR (Neat) | Characteristic peaks for aromatic C-H and C-C stretching. |

| Mass Spec (GC-MS) | m/z Top Peak: 167; m/z 2nd Highest: 165; m/z 3rd Highest: 196. |

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Table 3: Comparison of Synthetic Methods for this compound

| Synthetic Method | Starting Materials | Catalyst/Reagent | Typical Yield | Key Features |

| Friedel-Crafts Reaction | Benzene, 1-phenylpropanol | Aluminum chloride | High | Classic electrophilic aromatic substitution.[2] |

| Grignard Reaction | Phenylmagnesium bromide, Propiophenone (B1677668) | - | High | Forms a tertiary alcohol intermediate.[2] |

| Electrochemical Decarboxylation | 3,3-Diphenylpropionic acid | Tetrabutylammonium acetate | High | Sustainable method with high atom economy.[2] |

| Retro-Pinacol Rearrangement | 1,3-Diphenylpropane-1,3-dione | Silica gel, Potassium hydroxide | 81-94% | Mechanochemical, solvent-free conditions. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction

This protocol is a generalized procedure based on the principles of Friedel-Crafts alkylation.[2]

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or excess benzene) under an inert atmosphere (e.g., nitrogen), add benzene.

-

Addition of Alkylating Agent: Slowly add 1-phenylpropanol to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: Grignard Synthesis of this compound

This protocol outlines the synthesis via a Grignard reaction followed by reduction.[2]

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether.

-